2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide
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Overview
Description
2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecule contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 aromatic ether .It has a density of 1.2±0.1 g/cm3, a boiling point of 358.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 63.7±3.0 kJ/mol, and the flash point is 170.3±26.5 °C . The compound has a molar refractivity of 58.3±0.3 cm3, a polar surface area of 47 Å2, a polarizability of 23.1±0.5 10-24 cm3, a surface tension of 42.2±3.0 dyne/cm, and a molar volume of 186.0±3.0 cm3 .
Scientific Research Applications
1. Environmental Impact and Water Treatment
Research has shown the transformation of pharmaceutically active compounds like gemfibrozil (closely related to 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide) into chlorinated by-products during wastewater treatment. The reaction of gemfibrozil with chlorine leads to chlorinated derivatives, indicating a potential environmental impact of such pharmaceuticals when treated with chlorine in wastewater systems (Krkošek et al., 2011).
2. Chemical Synthesis and Characterization
New derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a class of compounds including this compound, have been characterized by X-ray powder diffraction. These compounds are investigated for their potential as pesticides, indicating a significant application in agricultural chemistry (Olszewska et al., 2011).
3. Pharmaceutical Applications
A study on the synthesis of gemfibrozil, a pharmaceutical related to this compound, provides insights into the chemical processes involved in the production of such compounds. This research could be instrumental in the development and optimization of similar pharmaceuticals (Glushkov et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-6-4-9(5-7(2)10(6)12)16-8(3)11(15)14-13/h4-5,8H,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAQXAPOGMEXLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383104 |
Source
|
Record name | 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302949-31-1 |
Source
|
Record name | 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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